3-(3-bromophenyl)-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHBUUFMMMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624885 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-68-6 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 3-(3-bromophenyl)-1-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methyl group, and the bromophenyl substituent.
The analysis would focus on chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to establish the connectivity of the protons. While specific experimental data is not available, a predicted ¹H NMR data table is presented below for illustrative purposes.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole-H4 | 7.30 - 7.40 | d | 2.0 - 3.0 |
| Pyrazole-H5 | 6.30 - 6.40 | d | 2.0 - 3.0 |
| N-CH₃ | 3.80 - 3.90 | s | - |
| Phenyl-H2' | 7.90 - 8.00 | t | ~1.8 |
| Phenyl-H4' | 7.45 - 7.55 | ddd | ~8.0, 2.0, 1.0 |
| Phenyl-H5' | 7.20 - 7.30 | t | ~8.0 |
Note: This table is based on predictive models and data from structurally similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The spectrum would be expected to show ten distinct signals for the ten carbon atoms in the molecule.
A predicted ¹³C NMR data table is provided below to outline the expected chemical shifts for the carbon skeleton.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole-C3 | 150 - 152 |
| Pyrazole-C4 | 106 - 108 |
| Pyrazole-C5 | 130 - 132 |
| N-CH₃ | 38 - 40 |
| Phenyl-C1' | 134 - 136 |
| Phenyl-C2' | 128 - 130 |
| Phenyl-C3' | 122 - 124 (C-Br) |
| Phenyl-C4' | 130 - 132 |
| Phenyl-C5' | 130 - 132 |
Note: This table is based on predictive models and data from structurally similar compounds. Actual experimental values may vary.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the aromatic and pyrazole rings, and the C-Br stretching frequency.
The following table summarizes the expected characteristic FT-IR absorption bands.
Interactive Data Table: Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methyl C-H Stretch | 2950 - 2850 | Medium-Weak |
| C=C Aromatic Stretch | 1600 - 1450 | Medium |
| C=N Pyrazole Stretch | 1550 - 1480 | Medium |
| C-N Stretch | 1360 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the sample is ionized to produce protonated molecules [M+H]⁺. For this compound (Molecular Formula: C₁₀H₉BrN₂, Molecular Weight: 237.10 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.
A key feature would be the isotopic pattern characteristic of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks for the molecular ion, separated by approximately 2 m/z units and having nearly equal intensity.
Interactive Data Table: Expected ESI-MS Data
| Ion | Expected m/z | Relative Abundance |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | ~237.0 | ~100% |
General Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrN₂), this analysis is crucial for verifying its identity post-synthesis.
The theoretical molecular weight of this compound can be precisely calculated based on its chemical formula. The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic molecular ion signal, appearing as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass-to-charge units (m/z). This distinctive pattern is a definitive indicator for the presence of a single bromine atom within the molecule.
While specific experimental mass spectra for this compound are not detailed in the available literature, the expected data can be reliably predicted. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass measurement, distinguishing the compound from other molecules with the same nominal mass.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Isotopologue Formula | Monoisotopic Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₀H₉⁷⁹BrN₂ | 235.9953 | 100.0 |
| C₁₀H₉⁸¹BrN₂ | 237.9932 | 97.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its conjugated system, which includes the pyrazole and bromophenyl rings. The electronic transitions are typically of the π → π* type, characteristic of aromatic and heteroaromatic compounds.
Experimental studies on analogous pyrazoline derivatives demonstrate that these types of compounds exhibit strong absorption bands in the UV region. researchgate.net For instance, various pyrazole azo dyes show characteristic absorption peaks for the 3-methyl-1H-pyrazole chromophore between 216–223 nm. nih.gov The spectrum of this compound is expected to be influenced by the conjugation between the pyrazole and the phenyl ring. The substitution pattern and the electronic nature of the substituents can cause shifts in the absorption maxima (λ_max). The presence of the bromine atom and the methyl group will subtly modulate the electronic structure and, consequently, the absorption spectrum.
Table 2: Expected Electronic Transitions for Phenyl-Pyrazole Chromophores
| Transition Type | Typical Wavelength Range (nm) | Involved Orbitals | Description |
|---|---|---|---|
| π → π | 200 - 400 | Bonding π to Antibonding π | High-intensity absorption arising from the conjugated aromatic system. |
| n → π | > 280 | Non-bonding (N lone pair) to Antibonding π | Lower-intensity absorption, sometimes obscured by stronger π → π* transitions. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties with high accuracy.
Electronic Structure Analysis
Global and Local Reactivity Descriptors (e.g., Fukui and Parr functions)Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are derived from HOMO and LUMO energies to provide a quantitative measure of a molecule's overall reactivity. Local reactivity descriptors, like the Fukui and Parr functions, go a step further by identifying which specific atoms within the molecule are most likely to participate in a reaction. These functions predict the most probable sites for nucleophilic, electrophilic, and radical attacks, offering precise insights into the molecule's regioselectivity.
Without specific research data for 3-(3-bromophenyl)-1-methyl-1H-pyrazole, any presentation of data tables or detailed findings for these analyses would be speculative. Further computational research is required to elucidate the specific properties of this compound.
Spectroscopic Property Prediction (e.g., IR, Raman, UV-Vis, NMR chemical shifts)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of novel compounds, which is crucial for their structural characterization. DFT calculations, particularly using the B3LYP functional, are widely employed to simulate various spectra for pyrazole (B372694) derivatives. researchgate.netmdpi.com
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the functional groups within this compound. These calculations help in assigning the bands observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. For pyrazole derivatives, characteristic vibrational modes include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the pyrazole and phenyl rings, and the C-Br stretching frequency.
NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a key application of quantum mechanical calculations. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used for this purpose. For pyrazole derivatives, computed NMR data has been shown to have a significant agreement with experimental results. mdpi.com Predicted shifts for this compound would help identify the specific resonance of each proton and carbon atom, confirming the substitution pattern on both the pyrazole and phenyl rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis involves calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the electronic absorption and reactivity of the molecule. For a related compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, the HOMO-LUMO gap was calculated to be approximately 4.16 eV. nih.gov
A summary of typical computational methods used for spectroscopic prediction is provided in the table below.
| Spectroscopic Technique | Common Computational Method | Basis Set Example | Predicted Properties |
| IR / Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational frequencies and intensities |
| NMR | DFT with GIAO method | 6-311++G(d,p) | ¹H and ¹³C chemical shifts |
| UV-Vis | TD-DFT | 6-311++G(d,p) | Electronic transition energies (λmax) |
Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)
Organic molecules with donor-π-acceptor frameworks, like many pyrazole derivatives, are of significant interest for their potential applications in non-linear optics (NLO). nih.gov Computational methods are instrumental in predicting the NLO response of these molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀ or β_total_). researchgate.netnih.gov
A large hyperpolarizability value suggests that the material may exhibit strong NLO effects, making it a candidate for applications in optoelectronic devices and telecommunications. researchgate.netnih.gov DFT calculations are commonly used to estimate these properties. For instance, a theoretical study on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole involved the analysis of its NLO features. dergipark.org.tr The presence of the electron-rich pyrazole ring and the substituted phenyl ring in this compound suggests it may possess notable NLO properties.
The table below shows representative calculated NLO data for a pyrazole derivative, illustrating the type of information generated from such studies. researchgate.net
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | 4.3785 | Debye |
| First Hyperpolarizability (β₀) | 1.39 x 10⁻³⁰ | esu |
Thermodynamic Parameter Calculations
Quantum mechanical calculations can accurately predict the thermodynamic properties of molecules. Using methods like DFT (e.g., B3LYP/6–311G++(d,p)), key parameters such as ground state energies, enthalpy, entropy, and Gibbs free energy can be determined at standard conditions (e.g., 298.15 K and 1.00 atm). nih.govnih.gov These parameters are fundamental to understanding the stability, reactivity, and potential reaction pathways of the compound. Such calculations provide a theoretical foundation for the molecule's behavior in chemical processes.
| Thermodynamic Parameter | Description | Typical Computational Method |
| Zero-point vibrational energy | The energy of the molecule at 0 K due to vibrational motion. | B3LYP/6-311G++(d,p) |
| Enthalpy (H) | The total heat content of the system. | B3LYP/6-311G++(d,p) |
| Gibbs Free Energy (G) | The energy available to do useful work, indicating reaction spontaneity. | B3LYP/6-311G++(d,p) |
| Entropy (S) | A measure of the randomness or disorder of the system. | B3LYP/6-311G++(d,p) |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand (a small molecule like a drug candidate) interacts with a biological target, typically a protein or enzyme. eurasianjournals.com Pyrazole derivatives are frequently investigated as potential inhibitors for a wide range of therapeutic targets. nih.gov
Prediction of Binding Modes and Interactions with Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves generating a 3D structure of the ligand and docking it into the active site of a target protein, whose structure is often obtained from the Protein Data Bank (PDB). ijpbs.com Software like AutoDock is commonly used for this purpose. amazonaws.com
For a molecule like this compound, docking studies would reveal the key interactions that stabilize its binding. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic pockets of the protein.
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Docking studies on various bromophenyl-pyrazole derivatives have been reported, confirming their potential to bind to different biological targets. dergipark.org.trallsubjectjournal.com
Estimation of Inhibition Constants and Binding Energies
A primary output of molecular docking is a scoring function that estimates the binding energy (or binding affinity) of the ligand-protein complex, typically reported in kcal/mol. amazonaws.com A lower (more negative) binding energy suggests a more stable complex and potentially higher inhibitory activity. These scores allow for the virtual screening of many compounds to prioritize those with the highest predicted affinity for a specific target.
| Interaction Parameter | Description | Typical Computational Method |
| Binding Energy | An estimate of the ligand-protein binding affinity. | Molecular Docking (e.g., AutoDock) |
| Inhibition Constant (Ki) | A calculated value derived from the binding energy that indicates inhibitory potency. | Molecular Docking (e.g., AutoDock) |
| Binding Free Energy | A more accurate estimation of binding affinity, often including solvation effects. | MM/PBSA |
| Interaction Energy | The calculated strength of specific non-covalent bonds (e.g., H-bonds). | DFT, Energy Framework analysis |
Biological Activity and Mechanistic Investigations of 3 3 Bromophenyl 1 Methyl 1h Pyrazole and Analogs
Antimicrobial Activity Studies
Pyrazole (B372694) derivatives have demonstrated significant potential in combating microbial infections, a critical area of research given the rise of drug-resistant pathogens.
Antibacterial Efficacy
The antibacterial properties of pyrazole compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria.
Staphylococcus aureus: Numerous studies have highlighted the efficacy of pyrazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govekb.eg For instance, certain pyrazole amides have shown potent activity against S. aureus, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml. seejph.com The introduction of chloro and bromo substituents on the pyrazole ring has been observed to enhance antibacterial activity due to their lipophilic properties. mdpi.com
Bacillus subtilis: Pyrazole derivatives have also been found to be effective against Bacillus subtilis. researchgate.net Specifically, pyrazole amides have demonstrated significant antimicrobial activity against this Gram-positive bacterium, with MIC values of 3.12 µg/ml. seejph.com
Salmonella Typhi: Research has explored the potential of pyrazole analogs as antibacterial agents targeting Salmonella Typhi. researchgate.net This highlights the broad-spectrum potential of these compounds.
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Bacterium | Activity (MIC) |
|---|---|---|
| Pyrazole Amide (M5i) | Staphylococcus aureus | 6.25 µg/ml |
| Pyrazole Amide (M5i) | Bacillus subtilis | 3.12 µg/ml |
| Quinoline-substituted pyrazole | S. aureus, B. subtilis | 0.12–0.98 μg/ml nih.gov |
| Pyrazole-imidazole-triazole hybrid | S. aureus | Low μmol/ml range nih.gov |
Antifungal Properties
In addition to their antibacterial action, pyrazole derivatives have been investigated for their ability to inhibit fungal growth.
Fusarium oxysporum: Studies have shown that pyrazole-based compounds exhibit excellent inhibitory activity against Fusarium oxysporum. nih.gov The presence of a methyl group on the pyrazole ring can increase antifungal activity. nih.gov Certain pyrazole derivatives have demonstrated significant efficacy, with IC50 values as low as 18.8 μg/mL against Fusarium oxysporum f. sp. albedinis. frontiersin.orgnajah.edu
**Table 2: Antifungal Activity of Pyrazole Derivatives against *Fusarium oxysporum***
| Compound/Derivative | Activity (IC50/EC50) |
|---|---|
| Pyrazole derivative with two phenyl moieties | 86 μM nih.gov |
| Pyrazole derivative with a bromo group | 284 μM nih.gov |
| Pyrazole derivative with p-trifluoromethylphenyl | 6.986 μg/mL doaj.org |
| Mono-alkylated pyrazole ligand | 18.8–54.4 μg/mL najah.edu |
Mechanistic Insights into Antimicrobial Action
A key mechanism through which pyrazole derivatives exert their antibacterial effects is the inhibition of DNA gyrase. eurekaselect.com
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govmdpi.com Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase from both B. subtilis and S. aureus. nih.gov For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have shown strong inhibition of S. aureus DNA gyrase with an IC50 of 0.15 µg/mL. nih.gov There is a good correlation between the MIC values against bacteria and the IC50 values for DNA gyrase inhibition, indicating that this is a primary mechanism of action. nih.gov
Anticancer Research Perspectives
The therapeutic potential of pyrazole derivatives extends to oncology, where they have been investigated for their ability to inhibit cancer cell growth through various mechanisms.
Investigation of Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have emerged as promising kinase inhibitors. mdpi.com
Diverse Kinase Targets: Pyrazole derivatives have been shown to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2. mdpi.comfrontiersin.orgnih.gov For instance, certain 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been investigated as Aurora-A kinase inhibitors. nih.gov Other studies have identified fused pyrazole derivatives as potent dual inhibitors of EGFR and VEGFR-2. frontiersin.org A series of novel 1,3,4-triarylpyrazoles demonstrated inhibitory activity against AKT1, AKT2, BRAF V600E, EGFR, and p38α. nih.govbohrium.com
Table 3: Kinase Inhibition by Pyrazole Derivatives
| Pyrazole Derivative | Target Kinase(s) | Potency (IC50) |
|---|---|---|
| Fused Pyrazole | EGFR | 0.06 μM frontiersin.org |
| Fused Pyrazole | VEGFR-2 | 0.22 μM frontiersin.org |
| 1,3,4-triarylpyrazole | AKT1, AKT2, BRAF V600E, EGFR, p38α | Activity at 100 μM nih.govbohrium.com |
| Pyrazole-based analog | CDK2 | 0.96 μM rsc.org |
Pathways Modulated by Pyrazole Derivatives
The anticancer effects of pyrazole compounds are often mediated by their ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest: Pyrazole derivatives have been shown to cause cell cycle arrest at different phases. For example, some pyrazole compounds induce G2/M phase arrest by inhibiting tubulin polymerization. mdpi.com Another study found that a novel pyrazole derivative induced cell cycle arrest at the G1 phase in HCT-116 cell lines through CDK2 inhibition. rsc.org Furthermore, some pyrazole derivatives can provoke cell cycle arrest in the S phase in triple-negative breast cancer cells. waocp.orgnih.gov
Apoptosis Induction: A primary mechanism of anticancer activity for many pyrazole derivatives is the induction of apoptosis. nih.gov This programmed cell death can be triggered through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases. waocp.orgnih.gov Studies have demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cells, with some compounds showing more potent effects than the standard drug Paclitaxel. waocp.orgnih.gov The induction of apoptosis is often accompanied by DNA fragmentation and the externalization of phosphatidylserine. nih.gov
Dual Tyrosine Kinase (TK) Inhibitor Evaluation (e.g., EGFR, VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis. frontiersin.orgnih.govgoogle.com The simultaneous inhibition of both EGFR and VEGFR signaling pathways is considered a promising strategy in cancer therapy. nih.govresearchgate.net
In this context, various pyrazole derivatives have been synthesized and evaluated for their dual inhibitory activity. A study on novel fused pyrazole derivatives identified several compounds with potent dual EGFR and VEGFR-2 inhibition. frontiersin.org For instance, compounds 9 and 12 from this study demonstrated significant inhibitory potential against both enzymes. frontiersin.org Compound 3 was identified as a highly potent EGFR inhibitor with an IC50 value of 0.06 µM, while compound 9 was the most potent VEGFR-2 inhibitor with an IC50 of 0.22 µM. frontiersin.org These findings highlight the potential of the pyrazole scaffold in developing effective dual tyrosine kinase inhibitors for cancer treatment. frontiersin.org
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3 | 0.06 | - | frontiersin.org |
| Compound 9 | - | 0.22 | frontiersin.org |
| Compound 12 | Potent | Potent | frontiersin.org |
| Erlotinib (Reference) | 10.6 | - | frontiersin.org |
Anti-inflammatory Research
The pyrazole nucleus is a core component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which underscores its importance in anti-inflammatory research. nih.govnih.gov Inflammation involves the production of free radicals, leading to oxidative stress. nih.gov Many pyrazole and pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory properties, often showing significant activity when compared to standard drugs like Diclofenac sodium. nih.govresearchgate.net The anti-inflammatory action of these compounds is a key area of investigation, with studies employing methods such as the carrageenan-induced rat hind paw edema test to assess efficacy. researchgate.net The versatility of the pyrazole moiety allows for the development of new derivatives with potential as potent anti-inflammatory agents. nih.govnih.gov
Antidiabetic Research
Inhibitors of α-glucosidase and α-amylase are crucial in managing type 2 diabetes by controlling postprandial hyperglycemia. rjptonline.org These enzymes are responsible for the breakdown of carbohydrates into absorbable monosaccharides in the gut. rjptonline.org Several pyrazole derivatives have been investigated for their ability to inhibit these enzymes.
A series of novel substituted pyrazoles incorporating indole (B1671886) and thiazole (B1198619) motifs were synthesized and showed good to moderate antihyperglycemic activity. researchgate.net One analog, 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole , was identified as a potent inhibitor of both α-amylase and α-glucosidase. researchgate.net Similarly, studies on 3,3-di(indolyl)indolin-2-ones, which share structural similarities with pyrazole analogs, demonstrated strong α-glucosidase inhibitory activity and comparatively lower α-amylase inhibition, a desirable trait for reducing gastrointestinal side effects. nih.govresearchgate.net For example, compound 1i from one such study showed a favorable profile with 67% α-glucosidase inhibition and 51% α-amylase inhibition, compared to the standard drug acarbose (B1664774) which had 19% and 90% inhibition, respectively. nih.govresearchgate.net
| Compound Class/Name | α-Glucosidase Inhibition | α-Amylase Inhibition | Reference |
|---|---|---|---|
| Indolo-pyrazole derivatives | Good to Moderate | Good to Moderate | researchgate.net |
| 3,3-di(indolyl)indolin-2-ones (1i) | 67 ± 13% | 51 ± 4% | nih.gov |
| Acarbose (Standard) | 19 ± 5% | 90 ± 2% | nih.gov |
| Coumarin-pyrazole hybrids (6j, 6m) | Potent (IC50: 91.24-261.82 µM) | Potent (IC50: 85.03-237.78 µM) | rjptonline.org |
Antioxidant Activity Assessments
Pyrazole-containing molecules have garnered significant interest for their antioxidant properties. researchgate.netnih.gov The ability to scavenge free radicals and reduce oxidative stress is a key aspect of their biological activity.
The antioxidant potential of pyrazole derivatives is frequently evaluated using radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to measure the capacity of compounds to act as free radical scavengers. lew.roasianpubs.org In one study, novel pyrazoline and pyrazole derivatives demonstrated notable antioxidant activities, with DPPH scavenging (SC50) values ranging from 9.91 to 15.16 µg/mL. lew.ro Certain thienyl-pyrazole analogs, such as compounds 5g and 5h , showed excellent DPPH radical scavenging activity with IC50 values of 0.284 ± 0.02 µM and 0.245 ± 0.01 µM, respectively, which were comparable to the standard, ascorbic acid. nih.gov Additionally, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay has been used to confirm these findings, with some pyrazoline compounds showing more potent radical scavenging activity than butylated hydroxytoluene (BHT). lew.ro
| Compound/Analog Class | Assay | Activity (IC50/SC50) | Reference |
|---|---|---|---|
| Pyrazoline/Pyrazole derivatives | DPPH | 9.91-15.16 µg/mL | lew.ro |
| Thienyl-pyrazole (5g) | DPPH | 0.284 ± 0.02 µM | nih.gov |
| Thienyl-pyrazole (5h) | DPPH | 0.245 ± 0.01 µM | nih.gov |
| Ascorbic Acid (Standard) | DPPH | 0.483 ± 0.01 µM | nih.gov |
Xanthine (B1682287) Oxidase Inhibition
The potential of pyrazole-based compounds to act as inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism, has been a subject of scientific inquiry. Elevated activity of xanthine oxidase leads to an overproduction of uric acid, a condition known as hyperuricemia, which is a precursor to gout. nih.gov Consequently, the development of effective xanthine oxidase inhibitors is a critical therapeutic strategy for managing this condition. nih.govfrontiersin.org
Research into a series of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines has provided insights into the inhibitory mechanism of pyrazole analogs. nih.gov Among the synthesized compounds was a derivative with a p-bromophenyl substituent at the 3-position. nih.gov Studies on these compounds revealed that their inhibition of xanthine oxidase was reversible and of a noncompetitive or mixed type. nih.gov This is a notable distinction from the mechanism of allopurinol, a commonly used xanthine oxidase inhibitor. nih.gov
Further investigation into the pH dependence of this inhibition suggested that the presence of an aryl substituent, such as the bromophenyl group, facilitates the binding of the compound to the enzyme. nih.gov Specifically, 3-aryl-substituted derivatives demonstrated significantly greater inhibitory potency against xanthine oxidase compared to allopurinol, with Ki values indicating they were 30 to 160 times more effective when hypoxanthine (B114508) was the substrate, and 10 to 80 times more effective with xanthine as the substrate. nih.gov This suggests that the structural features of pyrazole analogs, including substitutions on the phenyl ring, play a crucial role in their interaction with and inhibition of xanthine oxidase. nih.gov
Broader Biological Activity Spectrum in Pyrazole Research
The pyrazole scaffold is a versatile pharmacophore that has been incorporated into a wide array of compounds demonstrating significant biological activities. globalresearchonline.net This structural motif is a cornerstone in medicinal chemistry, leading to the development of molecules with diverse therapeutic potential. globalresearchonline.netekb.eg The following sections explore some of the key biological activities exhibited by pyrazole derivatives beyond a single target, highlighting their importance in drug discovery.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of drug-resistant strains. nih.gov This has spurred the search for novel antitubercular agents, with pyrazole-containing derivatives showing considerable promise. nih.govjocpr.com
Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives for their antimycobacterial effects. nih.govjapsonline.com For instance, a series of novel pyrazolylpyrazoline-clubbed triazole and tetrazole derivatives were synthesized and screened for their in vitro efficacy against M. tuberculosis H37Rv. acs.org Certain compounds within this series demonstrated excellent inhibitory activity, with one compound in particular showing 99% inhibition at a minimum inhibitory concentration (MIC) of 12.5 µg/mL. acs.org Another study identified pyrazole carboxamide derivatives with potent activity against the same bacterial strain. japsonline.com
The mechanism of action for some pyrazole-based antitubercular agents has also been investigated. UDP-galactopyranose mutase (UGM), an essential enzyme in the synthesis of the mycobacterial cell wall that is absent in mammals, has been identified as a promising drug target. mdpi.com A pyrazole-based compound, MS208, was found to be a mixed inhibitor of M. tb UGM, acting at an allosteric site. mdpi.com Subsequent synthesis and testing of analogs aimed to understand the structure-activity relationship around this scaffold, with some derivatives showing competitive inhibition of the enzyme. mdpi.com
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a spectrum of clinical manifestations. academicjournals.org The search for effective and less toxic treatments has led to the investigation of pyrazole derivatives as potential antileishmanial agents. researchgate.netresearchgate.net
In vitro studies have demonstrated the efficacy of various pyrazole analogs against different Leishmania species. academicjournals.orgresearchgate.net One study reported the synthesis of pyrazole derivatives that exhibited better antileishmanial activity against Leishmania donovani than the standard drug miltefosine. academicjournals.org Notably, a phenyl pyrazoline derivative with a propanoyl side chain was found to be the most active, with an IC50 value of 0.0112 µg/ml. academicjournals.org Another investigation into 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters revealed that 3'-diethylaminomethyl-substituted compounds were highly active against promastigote forms of Leishmania amazonensis, with IC50 values as low as 0.12 µM. nih.gov
The structural features of these pyrazole derivatives, such as the nature and position of substituents, have been shown to significantly influence their antileishmanial potency. academicjournals.orgnih.gov
Antiviral Properties
The broad-spectrum biological activity of pyrazole derivatives extends to antiviral applications. researchgate.net These compounds have been investigated for their efficacy against a variety of viral pathogens. nih.govrsc.org
For example, certain pyrazole derivatives containing an oxime moiety have demonstrated inactivation effects against the Tobacco Mosaic Virus (TMV). researchgate.net In another study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). nih.gov A hydrazone and a thiazolidinedione derivative provided complete protection against NDV with no mortality, while a pyrazolopyrimidine derivative offered 95% protection. nih.gov
More recently, the potential of pyrazole derivatives as antiviral agents against coronaviruses has been explored. rsc.org Hydroxyquinoline-pyrazole candidates have been investigated for their activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds have shown the ability to inhibit viral adsorption and replication, indicating their potential as broad-spectrum antiviral agents. rsc.org The inhibitory activity of a pyrazole derivative against the Chikungunya virus (ChikV) has also been identified through high-throughput virtual screening, with a lead compound showing an IC50 of 14.15 µM. eurekaselect.com
Enzyme Inhibition Beyond Primary Targets
The inhibitory action of pyrazole derivatives is not limited to a single class of enzymes. Research has revealed their ability to modulate the activity of a diverse range of enzymatic targets, highlighting their potential for treating a variety of diseases. globalresearchonline.netresearchgate.net
Studies have shown that pyrazole-based compounds can act as inhibitors of several hyperactive enzymes. For instance, certain N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives have been identified as selective inhibitors of urease. researchgate.net Another analog was found to be a selective inhibitor of butyrylcholinesterase (BChE). researchgate.net
In the realm of cancer research, pyrazole derivatives have been shown to inhibit various kinases that are crucial for tumor cell proliferation and survival. nih.gov These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.gov For example, one study reported a pyrazole derivative that demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 µM and 0.23 µM, respectively. nih.gov Another compound exhibited significant inhibition of CDK2 with an IC50 value of 0.199 µM. nih.gov
Furthermore, sulfonamide-bearing pyrazolone (B3327878) derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II, which are implicated in conditions like glaucoma. nih.gov Some of these novel derivatives displayed effective inhibition with KI values in the nanomolar range against hCA I and II. nih.gov
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the rational design and optimization of bioactive compounds. rroij.com For pyrazole derivatives, SAR studies have been instrumental in identifying the key structural features that govern their diverse biological activities. mdpi.comnih.gov
Systematic structural modifications of the pyrazole scaffold have allowed researchers to modulate the inhibitory activity and selectivity of these compounds against specific biological targets. nih.gov For instance, in the development of meprin α and meprin β inhibitors, modifications at positions 3 and 5 of the pyrazole ring were evaluated. nih.gov The introduction of different aryl moieties at these positions was found to influence the inhibitory potency by interacting with the S1 and S1' pockets of the enzymes. nih.gov It was observed that a 3,5-diphenylpyrazole (B73989) derivative already exhibited high inhibitory activity against meprin α in the low nanomolar range. nih.gov Further substitutions on the phenyl rings, such as the introduction of acidic carboxyphenyl moieties, led to an increased activity against meprin β. nih.gov
In the context of anticancer agents, SAR studies of pyrazole derivatives have revealed important insights. For example, in a series of pyrazole hydrazones and amides, the nature of the substituents on the phenylamino (B1219803) pyrazole nucleus was found to be critical for their antiproliferative and antioxidant properties. mdpi.com Similarly, for pyrazolylpyrazoline derivatives with antitubercular activity, structural changes such as replacing certain moieties with a substituted pyrazoline ring enhanced the pharmacological potency. acs.org
The antiviral activity of pyrazole derivatives is also heavily dependent on their structural characteristics. For instance, in a study of pyrazole derivatives against Newcastle disease virus, the incorporation of different pharmacophores, such as hydrazone and thiazolidinedione, resulted in varying levels of protection. nih.gov These findings underscore the importance of SAR in fine-tuning the biological activity of pyrazole-based compounds for specific therapeutic applications. ekb.eg
Interactive Data Tables
Table 1: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound ID | Target | Activity | Reference |
| Pyrazolylpyrazoline-tetrazole hybrid | M. tuberculosis H37Rv | MIC = 12.5 µg/mL (99% inhibition) | acs.org |
| Pyrazole carboxamide derivative | M. tuberculosis H37Rv | Potent activity | japsonline.com |
| MS208 | M. tb UGM | Mixed inhibitor | mdpi.com |
| DA10 | M. tb UGM | Competitive inhibitor (Ki = 51 ± 4 µM) | mdpi.com |
Table 2: Antileishmanial Activity of Selected Pyrazole Derivatives
| Compound ID | Target | Activity (IC50) | Reference |
| Phenyl pyrazoline with propanoyl side chain | L. donovani | 0.0112 µg/ml | academicjournals.org |
| 3'-diethylaminomethyl-substituted pyrazolopyridine | L. amazonensis | 0.12 µM | nih.gov |
Table 3: Antiviral Activity of Selected Pyrazole Derivatives
| Compound ID | Virus | Activity | Reference |
| Hydrazone derivative | Newcastle disease virus (NDV) | 100% protection | nih.gov |
| Thiazolidinedione derivative | Newcastle disease virus (NDV) | 100% protection | nih.gov |
| Pyrazolopyrimidine derivative | Newcastle disease virus (NDV) | 95% protection | nih.gov |
| Pyrazole derivative | Chikungunya virus (ChikV) | IC50 = 14.15 µM | eurekaselect.com |
Table 4: Enzyme Inhibition by Selected Pyrazole Derivatives
| Compound ID | Enzyme Target | Activity (IC50/Ki) | Reference |
| 3-(p-bromophenyl)-5,7-dihydroxypyrazolo[1,5-alpha]pyrimidine analog | Xanthine Oxidase | 10-160 times more potent than allopurinol | nih.gov |
| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivative | Urease | Selective inhibitor | researchgate.net |
| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) analog | Butyrylcholinesterase (BChE) | Selective inhibitor | researchgate.net |
| Fused pyrazole derivative | EGFR | 0.09 µM | nih.gov |
| Fused pyrazole derivative | VEGFR-2 | 0.23 µM | nih.gov |
| Pyrazole derivative | CDK2 | 0.199 µM | nih.gov |
| Sulfonamide-bearing pyrazolone | hCA I and II | Nanomolar range (Ki) | nih.gov |
Applications in Advanced Materials and Agri Chemistry Research
Coordination Chemistry and Metal Complex Formation
The pyrazole (B372694) nucleus is well-established in coordination chemistry as an effective ligand for forming complexes with a wide range of metal ions. The nitrogen atoms in the pyrazole ring can act as electron donors, allowing them to coordinate with metal centers. This interaction can lead to the formation of structurally diverse metal complexes with various topologies and properties. While the broader class of pyrazole derivatives has been extensively studied as ligands, specific research detailing the coordination behavior of 3-(3-bromophenyl)-1-methyl-1H-pyrazole is not extensively documented in publicly available literature. The general principles, however, suggest its potential utility in this field.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are recognized for their ability to create robust MOFs, sometimes referred to as pyrazolate-based MOFs, which can exhibit high thermal and chemical stability. These materials are investigated for applications in gas storage, separation, and catalysis. The suitability of a specific pyrazole derivative like this compound as a linker in MOF synthesis would depend on its ability to form stable, porous networks. Currently, dedicated studies on the integration of this specific compound into MOFs are not prominent in scientific publications.
The metal complexes and MOFs derived from pyrazole ligands can possess significant catalytic activity. The electronic properties and the geometry of the metal center, which are influenced by the pyrazole ligand, can be tuned to facilitate various chemical transformations. For instance, pyrazole-containing complexes have been explored as catalysts in oxidation and C-C bond-forming reactions. Although the catalytic potential of complexes derived specifically from this compound has not been detailed, its structural similarity to other catalytically active pyrazoles suggests a potential area for future research.
Role in Agrochemical Research
The field of agrochemical research has seen significant contributions from pyrazole-containing compounds. This class of heterocycles is present in numerous commercial pesticides, including fungicides, herbicides, and insecticides. The phenylpyrazole subclass, to which this compound belongs, is particularly notable for its insecticidal properties. These compounds often function by interfering with crucial biological processes in the target pests. Research into derivatives like this compound is driven by the continuous need for new agrochemicals with improved efficacy, selectivity, and environmental profiles to combat pest resistance and crop diseases.
Pyrazole derivatives have been successfully commercialized as both herbicides and fungicides. Their mode of action is often highly specific, targeting essential enzymes in weeds or fungi.
Herbicidal Action: A significant class of pyrazole-based herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the biosynthesis of plastoquinones and tocopherols in plants, and its inhibition leads to bleaching symptoms and eventual plant death. Various pyrazole aromatic ketone analogs have been synthesized and tested as HPPD inhibitors, showing excellent herbicidal activity against broadleaf weeds.
Fungicidal Action: In the realm of fungicides, many pyrazole derivatives function as respiration inhibitors. Specifically, they often target the succinate dehydrogenase (SDHI) enzyme complex (Complex II) in the mitochondrial respiratory chain. By blocking this enzyme, they disrupt the production of ATP, the energy currency of the cell, leading to the death of the fungal pathogen. Several commercial fungicides, such as Pyraclostrobin and Fluxapyroxad, are based on a pyrazole scaffold and exhibit this mode of action.
The investigation of this compound in this context is aimed at discovering new molecules that can effectively control a wide spectrum of plant pathogens and weeds, potentially with novel modes of action or improved resistance profiles.
Table 1: Examples of Pyrazole-Based Agrochemicals and Their Modes of Action
| Compound Class | Example | Type | Mode of Action |
| Phenylpyrazoles | Fipronil | Insecticide | Blocks GABA-gated chloride channels. |
| Pyrazole Carboxamides | Fluxapyroxad | Fungicide | Succinate dehydrogenase inhibitor (SDHI). |
| Strobilurins | Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI); blocks mitochondrial respiration at Complex III. |
| Pyrazole Ketones | Pyrasulfotole | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. |
Development of Advanced Materials (e.g., Polymers, Coatings)
The application of pyrazole derivatives extends into material science, where they are used in the development of new materials such as specialized plastics and dyes. The heterocyclic ring can be incorporated into polymer backbones or used as a pendant group to impart specific properties like thermal stability, conductivity, or altered optical characteristics. However, specific research focusing on the use of this compound in the synthesis of polymers or advanced coatings is not widely reported. The reactivity of the pyrazole and bromophenyl groups could potentially be exploited for polymerization reactions or for grafting onto surfaces to create functional coatings.
Research in Fluorescent Substances and Dyes
Applications in Ion Detection Sensors
While direct research specifically detailing the application of This compound in ion detection sensors is not extensively documented in current scientific literature, the fundamental pyrazole structure is a well-established platform for the development of chemosensors. nih.govnih.gov The pyrazole nucleus, with its adjacent nitrogen atoms, serves as an effective coordination site for various metal ions. nih.gov This characteristic allows for the design of sensors that can selectively bind to specific ions, leading to a detectable signal, such as a change in color (colorimetric) or fluorescence. nih.govsemanticscholar.org
The functionalization of the pyrazole ring with different substituents plays a crucial role in tuning the sensor's selectivity and sensitivity towards target ions. nih.gov For instance, the introduction of a phenyl group and other moieties can influence the electronic properties and the spatial arrangement of the molecule, thereby affecting its binding affinity and photophysical response upon ion complexation. nih.govsemanticscholar.org
Research on various pyrazole derivatives has demonstrated their efficacy in detecting a wide range of cations and anions. These studies provide a foundational understanding of how a molecule like This compound could potentially be adapted for such applications. The general mechanism often involves the pyrazole derivative acting as a ligand that, upon binding to a metal ion, experiences a change in its intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or other photophysical processes, resulting in a measurable optical response. tandfonline.com
Below is a summary of research findings for various pyrazole-based compounds in ion detection, illustrating the potential applications for which derivatives of the pyrazole family are being investigated.
Table 1: Examples of Ion Detection by Pyrazole Derivatives
| Pyrazole Derivative Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric & Fluorescent | Not Specified |
| Pyridine-pyrazole dye | Fe³⁺ | Colorimetric & Fluorescent | 57 nM |
| Azomethine-pyrazole derivative | Cu²⁺ | Colorimetric | 1.6 µM |
| Pyrazole-pyrazoline probe | Fe³⁺ | Fluorescent | 0.39 nM |
| Simple pyrazole sensor | Zn²⁺ / Cd²⁺ | Fluorescent | Not Specified |
| Imine-based pyrazole ligand | Cu²⁺ | Colorimetric | 1.6 µM |
Note: The data in this table is based on research on various pyrazole derivatives and is intended to illustrate the potential of this class of compounds in ion sensing. nih.govnih.govsemanticscholar.orgresearchgate.net Specific performance metrics for this compound would require dedicated experimental investigation.
The development of these sensors is significant for applications in environmental monitoring, biological imaging, and industrial process control, where the rapid and selective detection of specific ions is crucial. nih.gov Future research could explore the synthesis of functionalized derivatives of This compound to evaluate their specific ion-sensing capabilities.
Future Research Directions and Unexplored Avenues for 3 3 Bromophenyl 1 Methyl 1h Pyrazole
The pyrazole (B372694) scaffold is a cornerstone in medicinal and materials chemistry, valued for its wide array of biological activities and synthetic versatility. globalresearchonline.netmdpi.com The specific compound, 3-(3-bromophenyl)-1-methyl-1H-pyrazole, with its distinct substitution pattern, presents a fertile ground for future scientific exploration. The presence of a reactive bromophenyl group and a methylated pyrazole core offers numerous possibilities for structural modification and application. chemimpex.com This article outlines key future research directions that could unlock the full potential of this compound and its derivatives.
Q & A
Q. Example Protocol :
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Bromophenylboronic acid | THF | 60 | 85 |
| 2 | Pd(PPh₃)₄ | DMF | 100 | 92 |
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 237.1 (M⁺) aligns with the molecular formula C₁₀H₉BrN₂ .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using a C18 column with acetonitrile/water mobile phase .
How does the bromophenyl substituent influence the biological activity of this compound derivatives?
Advanced Research Question
The bromine atom enhances lipophilicity and electronic effects, impacting target binding:
- Anti-tumor Activity : Bromophenyl groups increase steric bulk, improving inhibition of kinases (e.g., EGFR) with IC₅₀ values <10 µM .
- Antimicrobial Activity : Enhanced membrane penetration due to halogen bonding, showing MIC values of 2–8 µg/mL against S. aureus .
- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -Br) exhibit higher potency than -CH₃ or -OCH₃ analogs .
What crystallographic methods are used to resolve structural ambiguities in this compound derivatives?
Advanced Research Question
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX suite refines bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (pyrazole vs. bromophenyl plane = 15–25°) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts contribute 8–12% to crystal packing) .
- Density Functional Theory (DFT) : Validates experimental geometries with <0.02 Å RMSD between calculated and observed structures .
How can researchers address contradictory data in the synthesis and bioactivity of bromophenyl-pyrazole derivatives?
Advanced Research Question
Contradictions arise from variability in:
- Reaction Conditions : Lower yields (40–60%) in non-polar solvents vs. >90% in DMF due to incomplete cyclization .
- Biological Assays : Discrepant IC₅₀ values may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based) .
Resolution Strategies :- Standardize synthetic protocols (IUPAC guidelines) and validate bioassays with positive controls.
- Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
